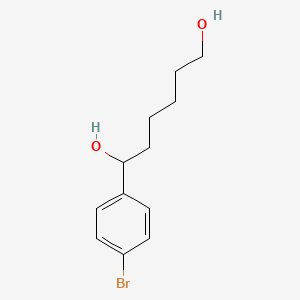

1-(4-Bromo-phenyl)-hexane-1,6-diol

Description

1-(4-Bromo-phenyl)-hexane-1,6-diol is a brominated derivative of hexane-1,6-diol (C₆H₁₄O₂), featuring a 4-bromophenyl substituent at the first carbon of the hexane backbone. This structural modification introduces unique electronic and steric properties compared to its parent compound. Hexane-1,6-diol itself is a linear diol with hydroxyl groups at both termini, widely used in polymer synthesis (e.g., polyesters, polycarbonates, and polyurethanes) due to its flexibility and bifunctional reactivity .

Key properties of hexane-1,6-diol (for baseline comparison):

Properties

Molecular Formula |

C12H17BrO2 |

|---|---|

Molecular Weight |

273.17 g/mol |

IUPAC Name |

1-(4-bromophenyl)hexane-1,6-diol |

InChI |

InChI=1S/C12H17BrO2/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8,12,14-15H,1-4,9H2 |

InChI Key |

SVFAORKVVKCQIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCCO)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexane-1,6-diol vs. 1-(4-Bromo-phenyl)-hexane-1,6-diol

Key Differences :

Comparison with Butane-1,4-diol (C₄H₁₀O₂)

Butane-1,4-diol is a shorter-chain diol used in polybutylene succinate (PBS), a biodegradable polyester.

Impact of Bromophenyl Substitution :

this compound would further differ from butane-1,4-diol in terms of solubility and compatibility with hydrophobic matrices due to its aromatic substituent.

Comparison with Polycarbonate Diols (e.g., Diphenyl Carbonate Copolymers)

Hexane-1,6-diol is copolymerized with diphenyl carbonate to form polycarbonate diols (PCDLs) with high thermal stability .

Functional Advantages :

- Brominated derivatives could enhance flame retardancy in polyurethane foams or coatings, though at the cost of increased toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.